molecular formula C10H11N3O3 B14867777 2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14867777
M. Wt: 221.21 g/mol
InChI Key: MFICPGOYOMYKBU-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring attached to a tetrahydropyrimidine core. The presence of dioxo groups and a carbonitrile group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a urea derivative under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
  • 5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Uniqueness

Compared to similar compounds, 2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile stands out due to its tetrahydrofuran ring, which imparts unique chemical properties and reactivity. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2,4-dioxo-1-(oxolan-2-ylmethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H11N3O3/c11-4-7-5-13(10(15)12-9(7)14)6-8-2-1-3-16-8/h5,8H,1-3,6H2,(H,12,14,15)

InChI Key

MFICPGOYOMYKBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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